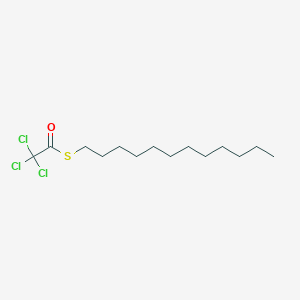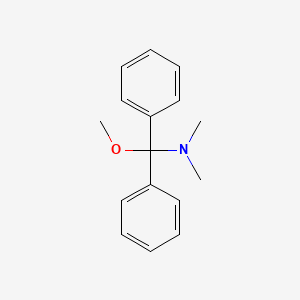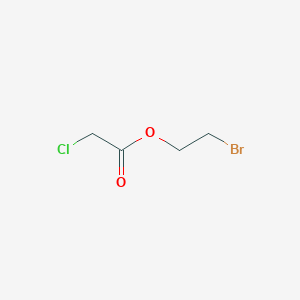
2-Bromoethyl chloroacetate
Übersicht
Beschreibung
2-Bromoethyl chloroacetate is an organic compound with the molecular formula C4H6BrClO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromoethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with bromine in the presence of a catalyst. The reaction typically involves the following steps:
Bromination of Ethyl Chloroacetate: Ethyl chloroacetate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethyl group.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where ethyl chloroacetate is continuously fed and reacted with bromine. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoethyl chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with water or aqueous solutions of acids/bases as solvents.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products such as amines, ethers, or thioethers are formed.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: Carboxylic acids and alcohols are formed.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl chloroacetate has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industrial Applications: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl chloroacetate involves its reactivity towards nucleophiles. The presence of both bromine and chlorine atoms makes it a versatile electrophile, capable of undergoing substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Ethyl Chloroacetate: Similar in structure but lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.
2-Bromoethyl Acetate: Similar but with an acetate group instead of a chloroacetate group, leading to different reactivity and applications.
Methyl Chloroacetate: Similar but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
Uniqueness: 2-Bromoethyl chloroacetate is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds.
Eigenschaften
IUPAC Name |
2-bromoethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO2/c5-1-2-8-4(7)3-6/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNXJNSYKNZGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968891 | |
| Record name | 2-Bromoethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-22-4 | |
| Record name | Acetic acid, 2-chloro-, 2-bromoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC6965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoethyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


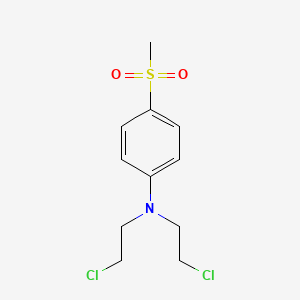
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

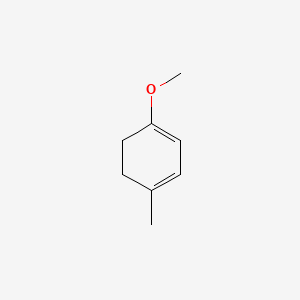
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
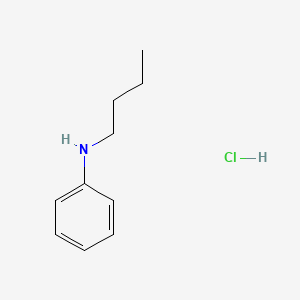
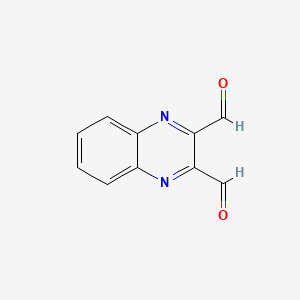
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

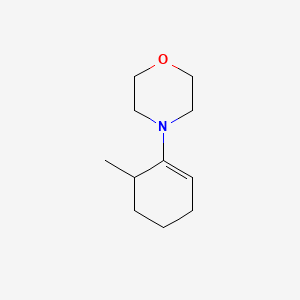
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
